Home > Products > Screening Compounds P39787 > N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide - 2034377-56-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Catalog Number: EVT-2513412
CAS Number: 2034377-56-3
Molecular Formula: C15H19N3O3
Molecular Weight: 289.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lovastatin (1)

Compound Description: Lovastatin is a fungal metabolite and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is a clinically used drug for the treatment of hypercholesterolemia.

Relevance: Lovastatin contains a substituted tetrahydro-2H-pyran-2-one ring system, which is structurally similar to the tetrahydro-2H-pyran-4-carboxamide moiety present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. Both compounds share a six-membered pyran ring with variations in substituents and functional groups.

Pravastatin (2)

Compound Description: Pravastatin is another HMG-CoA reductase inhibitor used to treat hypercholesterolemia. It is a more hydrophilic analog of lovastatin.

Relevance: Pravastatin also contains a substituted tetrahydro-2H-pyran-2-one ring system, highlighting the importance of this scaffold in HMG-CoA reductase inhibition. Like lovastatin, it shares the core six-membered pyran ring structure with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, despite differences in substituent patterns and functionalization.

Compactin

Compound Description: Compactin is a naturally occurring HMG-CoA reductase inhibitor produced by fungi. It serves as a lead compound for the development of synthetic HMG-CoA reductase inhibitors, including lovastatin.

Relevance: Compactin, like lovastatin and pravastatin, possesses a substituted tetrahydro-2H-pyran-2-one ring, emphasizing the relevance of this structural motif for HMG-CoA reductase inhibition. This common feature links it to the tetrahydro-2H-pyran-4-carboxamide portion of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, reinforcing the significance of the pyran ring system.

(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide (+)-33

Compound Description: This compound represents a synthetic HMG-CoA reductase inhibitor that exhibits significantly higher inhibitory potency compared to compactin.

Relevance: This molecule incorporates both a tetrahydro-2H-pyran-2-one ring system and a pyrrole carboxamide moiety. The presence of these structural features highlights the potential for incorporating both a pyran ring and a carboxamide group, as found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, within a single molecule to achieve enhanced biological activity.

N-heteroaryl-substituted mevalonolactones (20a and 20b)

Compound Description: These compounds are part of a series of mevalonolactones designed to possess both the pharmacological properties of lovastatin and increased hydrophilicity. They exhibited greater potency in inhibiting cholesterol biosynthesis compared to lovastatin.

Relevance: The N-heteroaryl-substituted mevalonolactones, like lovastatin, feature a substituted tetrahydro-2H-pyran-2-one ring. This structural similarity connects them to the tetrahydro-2H-pyran-4-carboxamide portion of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, emphasizing the consistent presence of the pyran ring system in this context.

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (5, TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was designed to enhance inhibitory activity by combining different chemical scaffolds. ,

Relevance: This molecule contains a pyrazole ring and a carboxamide group, which are also key structural features present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This shared motif suggests potential commonalities in their binding interactions with target proteins. ,

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: This compound is a structurally distinct back-up compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150). It exhibits potent GlyT1 inhibitory activity and has a favorable pharmacokinetic profile.

Relevance: This compound also features a carboxamide group, emphasizing the importance of this functional group in GlyT1 inhibition and potentially in other biological activities. The presence of this group links it to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, suggesting that the carboxamide moiety may play a role in interacting with biological targets.

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (2, SSR504734)

Compound Description: This compound serves as a starting point for the development of novel GlyT1 inhibitors. It provided the basis for exploring the impact of incorporating heteroaromatic rings to enhance GlyT1 inhibitory activity.

Relevance: Although lacking a pyrazole ring, this compound shares the carboxamide functionality with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests the potential importance of the carboxamide group in modulating biological activity across different chemical scaffolds, making it a common structural element to consider.

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor. It was found to undergo an unexpected rearrangement in blood plasma samples, mediated by lipid peroxides, to form an oxazole derivative.

Relevance: AZD9819 contains both a pyrazole ring and a carboxamide group, which are key structural components also present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. The presence of these shared motifs could imply potential similarities in their binding interactions with target proteins, highlighting the potential for common pharmacophoric elements.

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is the rearranged oxidation product of AZD9819, formed through a lipid peroxide-mediated process in blood plasma samples.

Relevance: Similar to its precursor, AZD9819, this compound also features a pyrazole ring and a carboxamide group, both of which are structural elements found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests that even after a significant structural rearrangement, the key pyrazole and carboxamide moieties are retained, potentially indicating their importance for biological activity.

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

Compound Description: This compound represents an HTS hit from a GPCR-agonist program, which served as a starting point for the development of selective orexin 2 receptor antagonists (2-SORA).

Relevance: This compound shares the pyrazole ring and carboxamide functionalities with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. Notably, it also incorporates a furan ring, albeit connected differently than in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, highlighting the potential for exploring various positions and connections for furan rings within these chemical scaffolds to modulate their biological activities.

Seltorexant (15)

Compound Description: Seltorexant is a selective orexin 2 receptor antagonist (2-SORA) currently under clinical development for the treatment of insomnia and other conditions, including depression.

Relevance: Although not explicitly detailed in the provided abstract, Seltorexant likely belongs to the same class of 2-SORA compounds derived from the initial HTS hit, N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide. This implies a potential structural similarity with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide based on shared chemical features like pyrazole rings and carboxamide groups.

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

Compound Description: This compound is a potent, brain-penetrant, and orally active 2-SORA with efficacy comparable to seltorexant in a sleep model in rats. It emerged from the SAR optimization of the initial HTS hit.

Relevance: This compound, like the initial HTS hit and likely seltorexant, shares the pyrazole ring and carboxamide group with N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, indicating commonalities in their chemical structures within the 2-SORA class.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: SR144258 is a diarylpyrazole antagonist of the CB2 cannabinoid receptor. It acts as an inverse agonist in both adenylyl cyclase and arrestin recruitment assays.

Relevance: This compound contains a pyrazole ring and a carboxamide group, key structural features also found in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. The presence of these common motifs suggests potential similarities in their binding interactions with target proteins, even if they exhibit different activities at different receptors.

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a selective cannabinoid antagonist with a stronger affinity for the CB1 receptor compared to the CB2 receptor.

Relevance: SR141716A contains both a pyrazole ring and a carboxamide group, structural features also present in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. This suggests potential similarities in their binding interactions with target proteins, even if they exhibit different activities at different receptors.

Properties

CAS Number

2034377-56-3

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]oxane-4-carboxamide

Molecular Formula

C15H19N3O3

Molecular Weight

289.335

InChI

InChI=1S/C15H19N3O3/c19-15(12-3-8-20-9-4-12)16-5-6-18-11-13(10-17-18)14-2-1-7-21-14/h1-2,7,10-12H,3-6,8-9H2,(H,16,19)

InChI Key

USFGYHUDXUAUHL-UHFFFAOYSA-N

SMILES

C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.